17beta(H), 21alpha(H)-25,30-BISNORHOPANE

Compound-specific isotope analysis Petroleum source correlation Chemoautotrophic bacterial input

17β(H),21α(H)-25,30-Bisnorhopane (CAS 84276-47-1, C₂₈H₄₈, MW 384.7) is a pentacyclic triterpenoid biomarker belonging to the demethylated hopane (bisnorhopane) family and bears the moretane stereochemical configuration (17β,21α). Bisnorhopanes (C₂₈) arise from hopane precursors by the loss of two methyl substituents and are employed extensively in petroleum geochemistry for oil–source rock correlation, thermal maturity assessment, and paleoenvironmental reconstruction.

Molecular Formula C28H48
Molecular Weight 384.7 g/mol
Cat. No. B12107067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17beta(H), 21alpha(H)-25,30-BISNORHOPANE
Molecular FormulaC28H48
Molecular Weight384.7 g/mol
Structural Identifiers
SMILESCCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C)C
InChIInChI=1S/C28H48/c1-7-19-12-16-26(4)21(19)13-18-28(6)24(26)11-10-23-20-9-8-15-25(2,3)22(20)14-17-27(23,28)5/h19-24H,7-18H2,1-6H3
InChIKeyYOWUJGOPPFZUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17β(H),21α(H)-25,30-Bisnorhopane for Geochemical Biomarker Procurement: Structural Identity and In-Class Positioning


17β(H),21α(H)-25,30-Bisnorhopane (CAS 84276-47-1, C₂₈H₄₈, MW 384.7) is a pentacyclic triterpenoid biomarker belonging to the demethylated hopane (bisnorhopane) family and bears the moretane stereochemical configuration (17β,21α) [1]. Bisnorhopanes (C₂₈) arise from hopane precursors by the loss of two methyl substituents and are employed extensively in petroleum geochemistry for oil–source rock correlation, thermal maturity assessment, and paleoenvironmental reconstruction [2][3]. The 17β,21α epimer is the thermodynamically intermediate stereoisomer relative to its 17α,21β and 17β,21β counterparts and carries distinct stereochemically-gated response to diagenetic and catagenetic processes that cannot be replicated by the more commonly measured 17α,21β epimer [1][4].

Why Generic 17α,21β-Bisnorhopane Procurement Cannot Substitute for the 17β,21α Epimer in Maturity and Source-Facies Studies


Although 17β(H),21α(H)-25,30-bisnorhopane shares a molecular formula (C₂₈H₄₈) and nominal mass spectral behavior with its 17α,21β epimer, the two are not functionally interchangeable [1]. The 17β,21α configuration places the compound at a precisely defined point on the thermodynamic stability ladder—intermediate between the more stable 17α,21β and less stable 17β,21β forms—which directly governs its isomerization kinetics during burial maturation [1][2]. Consequently, the ratio of 17β,21α to (17α,21β + 17β,21α) serves as a quantifiable maturity proxy that the 17α,21β epimer alone cannot provide [3]. Furthermore, the three stereoisomers coelute under standard GC–MS conditions, meaning that procurement of an incorrectly specified epimer introduces unquantifiable error into isomer-ratio maturity calculations and source-facies interpretations [1].

Quantitative Comparative Evidence for 17β(H),21α(H)-25,30-Bisnorhopane as a Differentiated Geochemical Standard


Carbon Isotopic Offset of ~6–7‰ Relative to C29–C35 Hopanes Enables Independent Precursor–Organism Tracing

All three 28,30-bisnorhopane epimers (including the 17β,21α form) exhibit an average δ¹³C value of −32.3 ± 0.4‰, which is isotopically distinct from C₂₉ 17α-hopane (−25.8‰), C₃₀ 17α-hopane (−26.1‰), and C₃₁–C₃₅ extended hopanes (−27.7‰) in the same Monterey crude oil [1]. This ~6–7‰ depletion provides independent evidence for a chemoautotrophic bacterial precursor distinct from the algal/cyanobacterial sources of regular hopanes, enabling source-facies discrimination that cannot be achieved using C29–C35 hopane distributions alone [1][2].

Compound-specific isotope analysis Petroleum source correlation Chemoautotrophic bacterial input

Thermodynamic Stability Order 17β,21α < > 17α,21β > 17β,21β Directly Governs Maturity-Dependent Isomerization Ratios

X-ray crystallography and molecular mechanics (MM2) calculations establish the thermodynamic stability order of bisnorhopane epimers as 17β,21α(H) < > 17α,21β(H) > 17β,21β(H), where the 17β,21α epimer occupies the intermediate position [1][2]. This differs fundamentally from regular hopane series wherein the 17β,21α (moretane) configuration is less stable than 17α,21β and the 17β,21β isomer is absent at equilibrium in mature samples. The Kolaczkowska et al. (1990) MM2 calculations predicted equilibrium ratios among the three bisnorhopane epimers that match observed distributions in mature crude oils, confirming the 17β,21α epimer is a necessary component of any quantitative maturity model [2].

Thermal maturity assessment Hopane isomerization kinetics Molecular mechanics modeling

The 17β,21α/(17α,21β+17β,21α) Ratio Serves as a Validated Maturity Parameter for 28-Norhopanes in Immature to Mature Sequences

Nytoft et al. (2000) demonstrated that the 17β(H),21α(H)/(17α(H),21β(H) + 17β(H),21α(H)) ratio of C29 and C30 28-norhopanes functions as a quantitative maturity proxy [1]. In immature samples, a large proportion of the 28-norhopanes (particularly C28 and C30 members) occurs in the bitumen fraction, and the ratio decreases systematically with increasing maturity as the thermodynamically less stable 17β,21α epimer converts to the 17α,21β form [1]. This ratio is analogous in principle to the widely used 20S/(20S+20R) sterane maturity parameter but is specific to the norhopane series and orthogonal to sterane-based assessments [2].

Thermal maturity parameter 28-norhopane isomerization Burial diagenesis

Bisnorhopane/Hopane Ratios Are Up to 40× Higher in Phosphatic/Carbonate Lithofacies Than in Siliceous Lithofacies

Curiale and Odermatt (1989) analyzed 48 samples spanning siliceous and phosphatic/carbonate lithofacies of the Miocene Monterey Formation and found that bisnorhopane/hopane (BNH/H) ratios are up to 40 times higher in the phosphatic/carbonate interval than in the siliceous interval [1]. This dramatic enrichment is attributed to massive input of specific anaerobic bacteria in the phosphate/carbonate depositional setting and is independent of thermal maturity differences, which were negligible across the sampled interval [1]. The BNH/H ratio thus functions as a lithofacies- and redox-sensitive proxy orthogonal to maturity parameters [2].

Lithofacies discrimination Depositional environment Monterey Formation

28,30-Bisnorhopane Occurs as Free Hydrocarbons in Sediments Rather Than Kerogen-Bound, in Contrast to Common Hopanes

Noble et al. (1985) examined West Australian shales by GC–MS and found that solvent extracts contained 28,30-bisnorhopane, 25,28,30-trisnorhopane, and 25-norhopanes alongside common 17α,21β-hopanes and 17β,21α-moretanes, whereas pyrolysates of the solvent-extracted kerogen contained only the common hopane and moretane series [1]. This demonstrates that bisnorhopanes are present exclusively as free hydrocarbons in the bitumen and are not incorporated into the kerogen matrix, in direct contrast to regular hopanes that partition between both free and kerogen-bound phases. This differential partitioning has significant implications for extraction protocol design and for interpreting bisnorhopane distributions in migrated oils vs. in-situ bitumens [1].

Kerogen binding Free hydrocarbons Pyrolysate analysis

28-Norhopanes Exhibit Reduced Biodegradation Resistance Relative to Regular Hopanes, Enabling Biodegradation-Progress Assessment

The Nytoft et al. (2000) study of C26 and C28–C34 28-norhopanes established that 28-norhopanes (including bisnorhopanes) are systematically less resistant to biodegradation than regular hopanes, with preferential demethylation of low-molecular-weight 28-norhopane homologues during microbial alteration [1]. This differential susceptibility means that the relative depletion of the 17β,21α-bisnorhopane epimer vs. its 17α,21β counterpart can serve as a biodegradation progress indicator in petroleum reservoirs, complementing the more established 25-norhopane biodegradation scale [1][2].

Biodegradation assessment Petroleum alteration Norhopane stability

High-Value Application Scenarios for 17β(H),21α(H)-25,30-Bisnorhopane as a Calibrated Geochemical Reference Standard


Compound-Specific Carbon Isotope Analysis (CSIA) for Chemoautotrophic Bacterial Source Fingerprinting

When conducting δ¹³C analysis of bisnorhopanes by GC–IRMS for petroleum source-rock correlation, the 17β,21α epimer standard is indispensable for peak identification on the m/z 355 chromatogram and for verifying that the measured isotopic depletion (~−32‰) is consistent with published values for chemoautotroph-derived bisnorhopanes rather than algal-derived C29–C35 hopanes (~−26‰) [1]. This application is critical in basins where distinguishing between marine upwelling (chemoautotrophic) and open-marine (cyanobacterial) organic matter inputs determines exploration risk assessments [1].

Multi-Parameter Thermal Maturity Calibration Using the 28-Norhopane Isomerization Ratio

In immature to early oil-window source-rock evaluation programs, the 17β,21α/(17α,21β+17β,21α) ratio for C29 and C30 28-norhopanes supplements traditional maturity indicators such as Ts/(Ts+Tm), 22S/(22S+22R) homohopane ratios, and 20S/(20S+20R) sterane ratios [2][3]. The pure 17β,21α standard enables construction of calibration curves across the maturity sequence by providing an unambiguous retention-time and mass-spectral reference for the moretane epimer, which coelutes with the 17α,21β epimer under standard GC conditions [2].

Lithofacies and Redox Condition Reconstruction Using Bisnorhopane/Hopane Enrichment Ratios

In heterogeneous source-rock sequences containing interbedded siliceous and phosphatic/carbonate lithologies (e.g., the Monterey Formation and analogous upwelling-zone deposits), bisnorhopane/hopane ratios differing by up to 40-fold between facies provide a lithology-discriminating biomarker parameter [4]. Accurate quantification of the total bisnorhopane concentration requires co-injection of the 17β,21α standard to confirm full recovery of all epimers under the integrated m/z 355 peak, particularly when the 17β,21α epimer is the dominant form in less mature intervals [4].

Biodegradation Progress Monitoring in Heavy Oil and Tar Sand Reservoirs

For biodegraded petroleum reservoirs where regular hopanes and 25-norhopanes are the primary alteration markers, the differential depletion of 28-norhopanes (including the 17β,21α-bisnorhopane epimer) relative to regular hopanes provides an additional, independent biodegradation progress indicator [5]. The pure 17β,21α epimer standard is required to distinguish biodegradation-driven epimer depletion from thermal maturity-driven isomerization when interpreting epimer ratios in heavily altered oils [5][2].

Quote Request

Request a Quote for 17beta(H), 21alpha(H)-25,30-BISNORHOPANE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.